Cas no 7779-30-8 (1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-)

1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, is a cyclic ketone derivative with a distinctive unsaturated structure, featuring a conjugated system that enhances its reactivity and utility in organic synthesis. The compound’s key advantages include its role as a versatile intermediate in the production of fragrances, flavors, and fine chemicals due to its unique cyclohexenyl and pentenone moieties. Its structural rigidity and functional groups make it suitable for selective transformations, such as Michael additions or cyclization reactions. The trimethyl-substituted cyclohexene ring contributes to steric stability, while the α,β-unsaturated ketone moiety offers reactivity for further derivatization. This compound is valued for its balance of stability and synthetic flexibility in specialized applications.
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- structure
7779-30-8 structure
Product Name:1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
CAS No:7779-30-8
MF:C14H22O
MW:206.323884487152
MDL:MFCD00031478
CID:565469
PubChem ID:87572430
Update Time:2025-06-10

1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
    • Methylionone (mixture of alpha- and beta-, predominantly alpha-n-isomer)
    • (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
    • ,&beta
    • 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
    • 1-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1-pentene-3-one
    • 1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
    • Methylionone (alpha,beta- Mixture , alpha-n-predoMinant)
    • α-N-Methyl ionone
    • Methylionone (mixture of α- and β-, predominantly α-n-isomer)
    • EINECS 231-926-5
    • DSSTox_GSID_29214
    • W-110238
    • A-METHYLIONONE
    • CAS-7779-30-8
    • 1-Methyl-a-ionone
    • DSSTox_CID_6240
    • HY-W355140
    • NCGC00258744-01
    • Methyl-alpha-ionone
    • FEMA 2711
    • 6-Methylionone
    • alpha-Methylionone
    • Methyl-Ionone
    • DTXCID206240
    • CHEMBL1371285
    • NCGC00091848-02
    • 1-2,6,6-Trimethylcyclohex-2-en-1-yl;pent-1-en-3-one
    • NSC-163996
    • 1-Penten-3-one,6,6-trimethyl-2-cyclohexen-1-yl)- (VA
    • Methyl ionone 3
    • (e)-1-(2,6,6-trimethylcyclohex-2-enyl)pent-1-en-3-one
    • (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
    • DTXSID6026240
    • Methyl ionone
    • alpha-Cetone
    • 1-Penten-3-one, 1-((1R)-2,6,6-trimethyl-2-cyclohexen-1-yl)-, (1E)-
    • 1-PENTEN-3-ONE, 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-
    • 1322-70-9
    • VPKMGDRERYMTJX-UHFFFAOYSA-N
    • DTXSID501197970
    • 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- (VAN)
    • 1-2,6,6-Trimethylcyclohex-2-en-1-yl
    • InChI=1/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
    • 7779-30-8
    • alpha-methyl ionone
    • (1E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
    • Ionone, methyl-
    • 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
    • EC 215-635-0
    • DSSTox_RID_78712
    • (R-(E))-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
    • N-Methyl-a-ionone
    • NSC163996
    • NCGC00091848-03
    • Methylionone, alpha-
    • CHEBI:172145
    • Q3920656
    • Cetone, alpha-
    • W-108297
    • 5-(2,6,6-Trimethyl-2-cyclohexenyl)-4-penten-3-one
    • NCGC00091848-01
    • EINECS 215-635-0
    • NS00006735
    • 4-Penten-3-one,5-(2,6,6-trimethyl-2-cyclohexen-1-yl)
    • Tox21_301465
    • .alpha.-N-Methyl ionone
    • 127-42-4
    • FEMA No. 2711
    • 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (theta-(E))-
    • 1335-46-2
    • 1-(2,6,6-Trimethyl-2-cyclohexene-1-yl)-1-penten-3-one
    • CS-0466424
    • VPKMGDRERYMTJX-CMDGGOBGSA-
    • CAS-1335-46-2
    • EINECS 204-842-1
    • NSC 163996
    • NCGC00255231-01
    • Tox21_201192
    • D91324
    • Methylionone (mixture of
    • A- and
    • A-n-isomer)
    • A-, predominantly
    • MDL: MFCD00031478
    • Inchi: 1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
    • InChI Key: VPKMGDRERYMTJX-CMDGGOBGSA-N
    • SMILES: O=C(CC)/C=C/C1C(C)=CCCC1(C)C

Computed Properties

  • Exact Mass: 206.16716
  • Monoisotopic Mass: 206.167
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.93
  • Boiling Point: 285.1±29.0 °C at 760 mmHg
  • Flash Point: 142 °C
  • Refractive Index: 1.4980-1.5020
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong acid, alkalies, strong oxidizing agents.
  • PSA: 17.07
  • LogP: 3.90420
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Security Information

1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Pricemore >>

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Additional information on 1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-

Introduction to 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl) and Its Significance in Modern Chemical Research

1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl), with the CAS number 7779-30-8, is a compound of considerable interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of bioactive molecules. The compound’s structure consists of a pentenone backbone substituted with a 2,6,6-trimethyl-2-cyclohexen-1-yl group, which imparts distinctive electronic and steric properties that make it a valuable candidate for further investigation.

The chemical formula of 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl) can be represented as C₁₁H₁₈O, reflecting its molecular composition. The presence of the cyclohexenyl moiety introduces a degree of rigidity to the molecule, which can influence its reactivity and interaction with biological systems. This structural feature has been the focus of several studies aimed at understanding its role in chemical synthesis and potential pharmacological effects.

In recent years, the compound has been explored for its utility in the synthesis of more complex molecules. The double bond in the pentenone core provides a versatile site for functionalization, allowing chemists to introduce various substituents that can tailor the properties of the final product. Researchers have leveraged this flexibility to develop novel intermediates for pharmaceuticals and agrochemicals. The 2,6,6-trimethyl-2-cyclohexen-1-yl group further enhances the molecule’s synthetic value by providing a stable scaffold that can undergo selective reactions while maintaining structural integrity.

One of the most compelling aspects of 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl) is its potential application in medicinal chemistry. The compound’s ability to mimic natural products has led to investigations into its biological activity. Preliminary studies suggest that derivatives of this molecule may exhibit properties relevant to anti-inflammatory and antioxidant mechanisms. These findings are particularly intriguing given the increasing demand for natural product-inspired drugs that offer improved efficacy and reduced side effects.

The synthesis of 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl) has been optimized through various methodologies to enhance yield and purity. One such approach involves the use of catalytic processes that facilitate the formation of the cyclohexenyl group without excessive byproduct formation. These advancements in synthetic techniques have made it more feasible to produce larger quantities of the compound for both research and industrial purposes. The efficiency of these methods aligns with the broader trend in chemical manufacturing towards greener and more sustainable practices.

Recent breakthroughs in computational chemistry have also contributed to our understanding of 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl). Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These simulations have helped researchers predict potential drug candidates more accurately and have accelerated the drug discovery process. By integrating experimental data with computational predictions, scientists can now design experiments with greater precision, reducing the time and resources required for development.

The role of 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl) in material science is another area of growing interest. Its unique structural properties make it a candidate for applications in polymer chemistry and nanotechnology. Researchers are exploring how this compound can be incorporated into materials to enhance their functionality or stability. For instance, its incorporation into polymer matrices may improve thermal or mechanical properties while maintaining flexibility—a desirable trait in advanced materials used in electronics or aerospace.

The environmental impact of synthesizing and utilizing 1-Pentanemoretone, 3-one, 10-(trimethyl--cyclohexene)- has also been a subject of investigation. Efforts are underway to develop more environmentally friendly synthetic routes that minimize waste and reduce energy consumption. These initiatives are part of a broader movement within the chemical industry to adopt sustainable practices that align with global environmental goals. By optimizing synthetic pathways for compounds like 7779--30--8, chemists can contribute to reducing their ecological footprint while maintaining high standards of product quality.

In conclusion, Pentanemoretone, one, (trimethyl--cyclohexene)- represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structure offers opportunities for innovation in pharmaceuticals, material science, and environmental chemistry.* Ongoing research continues to uncover new possibilities for this molecule,* reinforcing its importance as a building block* in modern chemical research.* As scientists* refine their understanding* and develop new methodologies,* we can expect* further exciting advancements* involving Pentanemoretone, one, (trimethyl--cyclohexene)-.*

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